Cas no 338408-41-6 (1H-1,2,4-Triazole-3-carboxamide, 1-(3,5-dichlorophenyl)-N,N,5-trimethyl-)
1H-1,2,4-Triazole-3-carboxamide, 1-(3,5-dichlorophenyl)-N,N,5-trimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-1,2,4-Triazole-3-carboxamide, 1-(3,5-dichlorophenyl)-N,N,5-trimethyl-
-
- MDL: MFCD00173561
- Inchi: 1S/C12H12Cl2N4O/c1-7-15-11(12(19)17(2)3)16-18(7)10-5-8(13)4-9(14)6-10/h4-6H,1-3H3
- InChI Key: GGKSONINCCSARN-UHFFFAOYSA-N
- SMILES: N1(C2=CC(Cl)=CC(Cl)=C2)C(C)=NC(C(N(C)C)=O)=N1
Experimental Properties
- Density: 1.40±0.1 g/cm3(Predicted)
- Boiling Point: 466.3±55.0 °C(Predicted)
- pka: 0.17±0.50(Predicted)
1H-1,2,4-Triazole-3-carboxamide, 1-(3,5-dichlorophenyl)-N,N,5-trimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB297014-100 mg |
1-(3,5-Dichlorophenyl)-N,N,5-trimethyl-1H-1,2,4-triazole-3-carboxamide; . |
338408-41-6 | 100mg |
€221.50 | 2023-04-26 | ||
| abcr | AB297014-100mg |
1-(3,5-Dichlorophenyl)-N,N,5-trimethyl-1H-1,2,4-triazole-3-carboxamide; . |
338408-41-6 | 100mg |
€283.50 | 2025-02-14 | ||
| Key Organics Ltd | 3H-347S-1MG |
1-(3,5-dichlorophenyl)-N,N,5-trimethyl-1H-1,2,4-triazole-3-carboxamide |
338408-41-6 | >90% | 1mg |
£37.00 | 2023-09-09 | |
| Key Organics Ltd | 3H-347S-5MG |
1-(3,5-dichlorophenyl)-N,N,5-trimethyl-1H-1,2,4-triazole-3-carboxamide |
338408-41-6 | >90% | 5mg |
£46.00 | 2023-09-09 | |
| Key Organics Ltd | 3H-347S-10MG |
1-(3,5-dichlorophenyl)-N,N,5-trimethyl-1H-1,2,4-triazole-3-carboxamide |
338408-41-6 | >90% | 10mg |
£63.00 | 2023-09-09 | |
| Key Organics Ltd | 3H-347S-50MG |
1-(3,5-dichlorophenyl)-N,N,5-trimethyl-1H-1,2,4-triazole-3-carboxamide |
338408-41-6 | >90% | 50mg |
£102.00 | 2023-09-09 | |
| Key Organics Ltd | 3H-347S-100MG |
1-(3,5-dichlorophenyl)-N,N,5-trimethyl-1H-1,2,4-triazole-3-carboxamide |
338408-41-6 | >90% | 100mg |
£146.00 | 2023-09-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00899151-1g |
1-(3,5-Dichlorophenyl)-N,N,5-trimethyl-1H-1,2,4-triazole-3-carboxamide |
338408-41-6 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669465-1mg |
1-(3,5-Dichlorophenyl)-N,N,5-trimethyl-1H-1,2,4-triazole-3-carboxamide |
338408-41-6 | 98% | 1mg |
¥436.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669465-2mg |
1-(3,5-Dichlorophenyl)-N,N,5-trimethyl-1H-1,2,4-triazole-3-carboxamide |
338408-41-6 | 98% | 2mg |
¥578.00 | 2024-05-18 |
1H-1,2,4-Triazole-3-carboxamide, 1-(3,5-dichlorophenyl)-N,N,5-trimethyl- Suppliers
1H-1,2,4-Triazole-3-carboxamide, 1-(3,5-dichlorophenyl)-N,N,5-trimethyl- Related Literature
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 1H-1,2,4-Triazole-3-carboxamide, 1-(3,5-dichlorophenyl)-N,N,5-trimethyl-
1H-1,2,4-Triazole-3-carboxamide, 1-(3,5-dichlorophenyl)-N,N,5-trimethyl- (CAS No. 338408-41-6)
The compound 1H-1,2,4-Triazole-3-carboxamide, 1-(3,5-dichlorophenyl)-N,N,5-trimethyl-, with the CAS registry number 338408-41-6, is a highly specialized organic compound that has garnered significant attention in various scientific and industrial domains. This compound belongs to the class of triazoles, which are widely recognized for their versatile applications in chemistry and materials science. The molecule's structure is characterized by a triazole ring system fused with a carboxamide group and a substituted phenyl moiety. The presence of the dichlorophenyl group introduces unique electronic and steric properties, making this compound particularly valuable in research and development.
Recent studies have highlighted the potential of 1H-1,2,4-Triazole-3-carboxamide derivatives in the field of agrochemicals. Researchers have explored its role as a herbicide and fungicide, demonstrating its ability to inhibit key enzymes involved in plant metabolism. The compound's ability to target specific biochemical pathways makes it a promising candidate for developing environmentally friendly agricultural solutions. Furthermore, its stability under various environmental conditions has been extensively tested, ensuring its suitability for field applications.
In the realm of materials science, this compound has been investigated for its potential as a building block in the synthesis of advanced materials. Its triazole core serves as a versatile platform for constructing supramolecular assemblies and functional polymers. Recent advancements in click chemistry have enabled the efficient synthesis of this compound through copper-catalyzed azide alkyne cycloaddition (CuAAC) reactions. This method not only enhances the scalability of production but also opens new avenues for its application in drug delivery systems and nanotechnology.
The synthesis of 1H-1,2,4-Triazole-3-carboxamide involves a multi-step process that begins with the preparation of intermediate compounds such as dichlorobenzene derivatives and triazole precursors. The use of microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining high yields. This approach aligns with the growing trend toward sustainable chemical processes that minimize energy consumption and waste generation.
From a biological standpoint, this compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes. Preclinical studies have demonstrated its efficacy against a range of pathogens without significant cytotoxicity to mammalian cells. These findings suggest that it could serve as a lead compound for developing novel antibiotics or antifungal therapies.
Moreover, the compound's electronic properties make it an attractive candidate for applications in optoelectronics. Its ability to act as an electron acceptor in organic photovoltaic devices has been explored in recent research. By incorporating this compound into conjugated systems, scientists have achieved enhanced charge transport properties and improved device performance.
In conclusion, 1H-1,2,4-Triazole-3-carboxamide (CAS No. 338408-41-6) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in agriculture, materials science, and biomedicine. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in shaping future technological advancements.
338408-41-6 (1H-1,2,4-Triazole-3-carboxamide, 1-(3,5-dichlorophenyl)-N,N,5-trimethyl-) Related Products
- 100568-01-2(1H-1,2,4-Triazole-3-carboxamide,1-(3-chlorophenyl)-N,N-diethyl-)
- 88839-00-3(1H-1,2,4-Triazole-3-carboxamide, 1-(3,5-dichlorophenyl)-5-phenyl-)
- 338398-18-8(1H-1,2,4-Triazole-3-carboxamide, 1-(2,4-dichlorophenyl)-N,N,5-trimethyl-)
- 338398-56-4(1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-N,N,5-trimethyl-)
- 321431-25-8(1-(4-Chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide)
- 338398-17-7(1H-1,2,4-Triazole-3-carboxamide, 1-(2,4-dichlorophenyl)-N,5-dimethyl-)
- 338408-39-2(1H-1,2,4-Triazole-3-carboxamide, 1-(3,5-dichlorophenyl)-N,5-dimethyl-)
- 338398-54-2(1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-N,5-dimethyl-)
- 1707562-50-2(1-(4-Chloro-phenyl)-5-methyl-1H-[1,2,4]triazole-3-carboxylic acid hydrazide)
- 1000572-01-9(N-(2-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide)